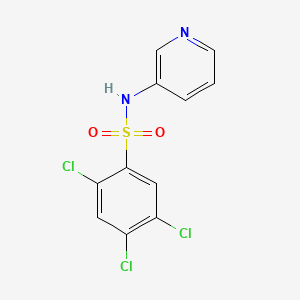![molecular formula C16H13FN2O3 B5775006 1-[(3-fluorobenzyl)oxy]-3-methyl-2(1H)-quinoxalinone 4-oxide](/img/structure/B5775006.png)
1-[(3-fluorobenzyl)oxy]-3-methyl-2(1H)-quinoxalinone 4-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(3-fluorobenzyl)oxy]-3-methyl-2(1H)-quinoxalinone 4-oxide is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound belongs to the quinoxaline family and has been shown to possess a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
作用機序
The exact mechanism of action of 1-[(3-fluorobenzyl)oxy]-3-methyl-2(1H)-quinoxalinone 4-oxide is not fully understood. However, studies have suggested that the compound may exert its biological effects through the inhibition of key enzymes and signaling pathways involved in cell growth and proliferation.
Biochemical and physiological effects:
Studies have shown that 1-[(3-fluorobenzyl)oxy]-3-methyl-2(1H)-quinoxalinone 4-oxide can induce a range of biochemical and physiological effects. These include the inhibition of DNA synthesis, the induction of apoptosis, and the modulation of key signaling pathways involved in cell growth and proliferation.
実験室実験の利点と制限
One of the main advantages of using 1-[(3-fluorobenzyl)oxy]-3-methyl-2(1H)-quinoxalinone 4-oxide in lab experiments is its potent biological activity. The compound has been shown to possess a range of therapeutic properties, making it a promising candidate for the development of new drugs. However, one of the main limitations of using the compound is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are several potential future directions for research on 1-[(3-fluorobenzyl)oxy]-3-methyl-2(1H)-quinoxalinone 4-oxide. These include:
1. Further studies to elucidate the exact mechanism of action of the compound.
2. Development of new derivatives of the compound with improved biological activity and reduced toxicity.
3. Evaluation of the compound's potential as a therapeutic agent for the treatment of various diseases, including cancer, infectious diseases, and inflammatory disorders.
4. Investigation of the compound's pharmacokinetic and pharmacodynamic properties to determine its suitability for use in clinical trials.
In conclusion, 1-[(3-fluorobenzyl)oxy]-3-methyl-2(1H)-quinoxalinone 4-oxide is a synthetic compound with promising therapeutic applications. While further research is needed to fully understand its mechanism of action and potential toxicity, the compound represents a promising candidate for the development of new drugs.
合成法
The synthesis of 1-[(3-fluorobenzyl)oxy]-3-methyl-2(1H)-quinoxalinone 4-oxide involves the reaction of 3-fluorobenzyl alcohol with 3-methylquinoxalin-2-one in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then oxidized using hydrogen peroxide to yield the final product.
科学的研究の応用
1-[(3-fluorobenzyl)oxy]-3-methyl-2(1H)-quinoxalinone 4-oxide has been extensively studied for its potential therapeutic applications. The compound has shown promising activity against a range of pathogenic microorganisms, including bacteria, fungi, and viruses. It has also been shown to possess potent anticancer activity, with studies demonstrating its ability to induce apoptosis in cancer cells.
特性
IUPAC Name |
1-[(3-fluorophenyl)methoxy]-3-methyl-4-oxidoquinoxalin-4-ium-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O3/c1-11-16(20)19(15-8-3-2-7-14(15)18(11)21)22-10-12-5-4-6-13(17)9-12/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSJCUCQHKONBIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C2=CC=CC=C2N(C1=O)OCC3=CC(=CC=C3)F)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(2-nitrophenyl)acetamide](/img/structure/B5774928.png)

![3-[5-(2,2-diphenylethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5774952.png)

![3,4-dimethoxy-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5774973.png)

![N-[4-(cyanomethyl)phenyl]-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5774986.png)
![S-{2-[(3,4-dichlorophenyl)amino]-2-oxoethyl} thiocarbamate](/img/structure/B5774987.png)





